molecular formula C14H11ClN6S B12593955 N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea CAS No. 497834-68-1

N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea

Katalognummer: B12593955
CAS-Nummer: 497834-68-1
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: ONRCAKGSZGRAMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a naphthyl group, a chloro group, and a thiourea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea typically involves the reaction of 4-chloro-6-(naphthalen-1-ylamino)-1,3,5-triazine with thiourea. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a specific temperature, often around 60-80°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors equipped with heating and stirring mechanisms to maintain the desired temperature and ensure uniform mixing of the reactants. The product is then purified through recrystallization or other suitable purification techniques to obtain a high-purity compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted triazine derivatives, sulfonyl compounds, and various heterocyclic structures, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

497834-68-1

Molekularformel

C14H11ClN6S

Molekulargewicht

330.8 g/mol

IUPAC-Name

[4-chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]thiourea

InChI

InChI=1S/C14H11ClN6S/c15-11-18-13(21-14(19-11)20-12(16)22)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H4,16,17,18,19,20,21,22)

InChI-Schlüssel

ONRCAKGSZGRAMN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)Cl)NC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.